Cas no 418782-68-0 ((4-Fluorobenzyl)2-(4-methoxyphenyl)ethylamine)

(4-Fluorobenzyl)2-(4-methoxyphenyl)ethylamine 化学的及び物理的性質
名前と識別子
-
- (4-FLUORO-BENZYL)-[2-(4-METHOXY-PHENYL)-ETHYL]-AMINE
- CHEMBRDG-BB 5553981
- N-(4-FLUOROBENZYL)-N-(2-(4-METHOXYPHENYL)ETHYL)AMINE
- (4-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine(SALTDATA: HCl)
- (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride
- N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine
- (4-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine
- [(4-fluorophenyl)methyl][2-(4-methoxyphenyl)ethyl]amine
- AC1M1513
- CTK4I5356
- MolPort-000-937-161
- SBB027908
- STL308118
- (4-Fluorobenzyl)2-(4-methoxyphenyl)ethylamine
-
- インチ: InChI=1S/C16H18FNO/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14/h2-9,18H,10-12H2,1H3
- InChIKey: MYDCSSSAWBKWMO-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)F
計算された属性
- せいみつぶんしりょう: 259.13700
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 6
じっけんとくせい
- PSA: 21.26000
- LogP: 3.55750
(4-Fluorobenzyl)2-(4-methoxyphenyl)ethylamine セキュリティ情報
(4-Fluorobenzyl)2-(4-methoxyphenyl)ethylamine 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(4-Fluorobenzyl)2-(4-methoxyphenyl)ethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F870203-500mg |
(4-Fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine |
418782-68-0 | 500mg |
$ 115.00 | 2022-06-04 | ||
TRC | F870203-50mg |
(4-Fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine |
418782-68-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
TRC | F870203-100mg |
(4-Fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine |
418782-68-0 | 100mg |
$ 65.00 | 2022-06-04 |
(4-Fluorobenzyl)2-(4-methoxyphenyl)ethylamine 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
(4-Fluorobenzyl)2-(4-methoxyphenyl)ethylamineに関する追加情報
Introduction to (4-Fluorobenzyl)2-(4-methoxyphenyl)ethylamine (CAS No. 418782-68-0)
The compound (4-Fluorobenzyl)2-(4-methoxyphenyl)ethylamine (CAS No. 418782-68-0) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique combination of functional groups, including a fluorobenzyl moiety and a methoxyphenyl group, which contribute to its diverse chemical properties and potential applications. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its structural dynamics and reactivity.
Structural Analysis and Synthesis
The synthesis of (4-Fluorobenzyl)2-(4-methoxyphenyl)ethylamine involves a multi-step process that typically begins with the preparation of the individual aromatic components. The fluorobenzene ring is introduced via electrophilic substitution reactions, while the methoxyphenyl group is synthesized through nucleophilic aromatic substitution or coupling reactions. The final amine functionality is introduced using reductive amination or other amine-forming techniques. Recent studies have highlighted the use of catalytic asymmetric synthesis to control the stereochemistry of the molecule, which is crucial for its biological activity.
Chemical Properties and Reactivity
Chemical Properties and Reactivity
The compound exhibits a high degree of chemical versatility due to the presence of electron-withdrawing fluorine atoms and electron-donating methoxy groups. These functional groups influence the molecule's reactivity in various chemical transformations, such as nucleophilic aromatic substitution, Michael addition, and cross-coupling reactions. Recent research has demonstrated its utility as a building block in the construction of bioactive molecules, particularly in the development of kinase inhibitors and GPCR modulators.
Biological Activity and Applications
Biological Activity and Applications
One of the most promising aspects of (4-Fluorobenzyl)2-(4-methoxyphenyl)ethylamine is its potential as a lead compound in drug discovery. Preclinical studies have shown that it exhibits selective binding to certain protein targets, making it a valuable tool for studying disease mechanisms. For instance, its ability to modulate ion channels has been explored in the context of neurological disorders such as epilepsy and chronic pain. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been extensively studied, highlighting its importance in modern organic chemistry.
Environmental Impact and Safety Considerations
While (4-Fluorobenzyl)2-(4-methoxyphenyl)ethylamine holds great promise for various applications, its environmental impact remains an area of concern. Studies on its biodegradation pathways have revealed that it undergoes rapid metabolism under aerobic conditions, minimizing its persistence in aquatic environments. However, further research is needed to fully understand its long-term ecological effects. From a safety standpoint, handling this compound requires adherence to standard laboratory protocols to ensure minimal exposure risks.
Future Directions and Research Opportunities
The future of (4-Fluorobenzyl)2-(4-methoxyphenyl)ethylamine lies in expanding its applications across diverse fields. Ongoing research aims to optimize its synthesis for large-scale production while maintaining high purity standards. Furthermore, investigations into its interactions with biological systems at the molecular level could pave the way for novel therapeutic strategies. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new frontiers for this versatile compound.
Conclusion
In conclusion
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